Cas no 14087-70-8 ((1R)-Chrysanthemolactone)

(1R)-Chrysanthemolactone is a chiral lactone derivative primarily recognized for its role as an intermediate in organic synthesis and fragrance applications. Its stereospecific (1R) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and the production of fine chemicals. The compound exhibits stability under standard conditions and is compatible with a range of reaction conditions, facilitating its use in complex synthetic pathways. Its structural features also contribute to its utility in the development of flavor and fragrance compounds, where precise chirality influences olfactory properties. Researchers favor (1R)-Chrysanthemolactone for its reproducibility and well-characterized reactivity profile in academic and industrial settings.
(1R)-Chrysanthemolactone structure
(1R)-Chrysanthemolactone structure
Product Name:(1R)-Chrysanthemolactone
CAS No:14087-70-8
MF:C10H16O2
MW:168.23284
MDL:MFCD00142692
CID:179068
PubChem ID:75357236
Update Time:2025-05-23

(1R)-Chrysanthemolactone Chemical and Physical Properties

Names and Identifiers

    • 3-Oxabicyclo[4.1.0]heptan-2-one,4,4,7,7-tetramethyl-, (1R-cis)- (9CI)
    • (1R)-CHRYSANTHEMOLACTONE
    • (1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one
    • CHRYSANTHEMOLACTONE, (1R)-(RG)
    • (1R,3S)-4,4,7,7-trimethyl-3-oxabicyclo[4.1.0]heptan-2-one
    • chrysanthellin
    • CHRYSANTHEMOLACTONE, (1R)-
    • (IR,3S)-4,4,7,7-TRIMETHYL-3-OXABICYCLO[4.1.0]HEPTAN-2-ONE
    • (1R)-CHRYSANTHEMOLACTONE 99+%
    • Chrysanthemum Extract
    • 14087-70-8
    • Chrysantellin B
    • EINECS 277-862-1
    • DTXSID50930929
    • AKOS040760965
    • (1R,6S)-4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one
    • Olean-12-en-28-oic acid, 3-(beta-D-glucopyranosyloxy)-16,23-dihydroxy-, O-6-deoxy-alpha-l-mannopyranosyl-(1.3)-O-beta-D-xylopyranosyl-(1.4)-O-6-deoxy-alpha-l-mannopyranosyl-(1.2)-beta-D-xylopyranosyl ester, (3beta,4alpha,16alpha)-
    • (1R)-Chrysanthemolactone
    • MDL: MFCD00142692
    • Inchi: InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6-,7-/m0/s1
    • InChI Key: XAKBEOUVVTWXNF-BQBZGAKWSA-N
    • SMILES: O1C([C@]2([H])[C@]([H])(CC1(C)C)C2(C)C)=O

Computed Properties

  • Exact Mass: 168.11500
  • Monoisotopic Mass: 168.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Color/Form: Not available
  • Density: 0.992±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 83 ºC
  • Boiling Point: 235.6±8.0 ºC (760 Torr),
  • Flash Point: 90.1±15.9 ºC,
  • Refractive Index: 1.5070 (estimate)
  • Solubility: Slightly soluble (1.6 g/l) (25 º C),
  • PSA: 26.30000
  • LogP: 1.98410
  • Solubility: Not available

(1R)-Chrysanthemolactone Security Information

  • Safety Instruction: S24/25
  • Safety Term:S24/25

(1R)-Chrysanthemolactone Customs Data

  • HS CODE:2932209090
  • Customs Data:

    China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(1R)-Chrysanthemolactone Pricemore >>

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(1R)-Chrysanthemolactone Related Literature

Additional information on (1R)-Chrysanthemolactone

Introduction to (1R)-Chrysanthemolactone (CAS No. 14087-70-8)

(1R-Chrysanthemolactone) is a naturally occurring lactone derivative with a significant presence in the chemical and pharmaceutical industries. This compound, identified by its CAS number 14087-70-8, has garnered considerable attention due to its unique structural properties and promising biological activities. As research in medicinal chemistry continues to evolve, the applications of (1R)-Chrysanthemolactone are expanding, particularly in the development of novel therapeutic agents.

The molecular structure of (1R)-Chrysanthemolactone consists of a cyclopentenone ring fused with a lactone moiety, which contributes to its distinctive chemical behavior. This configuration allows for a range of interactions with biological targets, making it a valuable scaffold for drug design. Recent studies have highlighted its potential in modulating various cellular pathways, including those involved in inflammation and oxidative stress.

In the realm of pharmacological research, (1R)-Chrysanthemolactone has been investigated for its anti-inflammatory properties. Preclinical studies suggest that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by targeting key signaling pathways like NF-κB. These findings are particularly relevant in the context of chronic inflammatory diseases, where effective anti-inflammatory agents are in high demand.

Beyond its anti-inflammatory potential, (1R)-Chrysanthemolactone has also shown promise in antioxidant applications. Oxidative stress is a contributing factor in numerous pathological conditions, including neurodegenerative diseases and cardiovascular disorders. The compound's ability to scavenge free radicals and enhance endogenous antioxidant defenses makes it a compelling candidate for therapeutic intervention. Emerging research indicates that it may help protect against cellular damage by modulating the activity of enzymes like superoxide dismutase (SOD) and catalase.

The synthesis of (1R)-Chrysanthemolactone is another area of active interest. Chemists have developed several synthetic routes to produce this compound with high enantioselectivity, ensuring the availability of the (1R) enantiomer, which is often preferred for its biological activity. One such method involves asymmetric hydrogenation of a precursor molecule using chiral catalysts, providing an efficient and scalable approach to industrial production.

The pharmacokinetic profile of (1R)-Chrysanthemolactone is also under investigation to optimize its therapeutic efficacy. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) properties in animal models. These studies suggest that the compound exhibits good oral bioavailability and moderate tissue distribution, indicating its potential for systemic administration. Further research is needed to fully characterize its metabolic pathways and identify any potential drug-drug interactions.

In conclusion, (1R)-Chrysanthemolactone represents a fascinating compound with diverse biological activities and therapeutic potential. Its unique structural features make it an attractive scaffold for drug development, particularly in the areas of inflammation and oxidative stress management. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the pharmaceutical landscape.

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